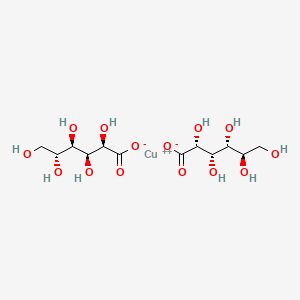

copper bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)

描述

Historical Context of Gluconate Complexes in Bioinorganic Chemistry

Bioinorganic chemistry, a field at the intersection of inorganic chemistry and biology, investigates the role of metal ions in biological systems. numberanalytics.comnumberanalytics.com The study of metal-gluconate complexes is a significant sub-field, with early investigations dating back to the mid-20th century. semanticscholar.org Gluconate, the conjugate base of gluconic acid, is a polyhydroxy carboxylate that acts as an effective chelating agent for various metal cations. psu.edu

Early research in the 1950s began to unravel the nature of these interactions, with studies on copper gluconate complexes in strongly basic media providing foundational knowledge. semanticscholar.orgacs.org These initial explorations set the stage for understanding the stability and stoichiometry of metal-gluconate complexes. ias.ac.in Over the decades, advancements in analytical techniques have allowed for more detailed characterization of these complexes. The evolution of this research area has been driven by the need to understand the behavior of metal ions in biological and environmental systems, where gluconate and similar molecules are prevalent. adamasuniversity.ac.infrontiersin.org

The significance of gluconate complexes extends to various applications, from industrial processes like preventing corrosion of mild steel to their role in radioactive waste management. psu.edunih.gov The ability of gluconate to form stable, soluble complexes with metal ions is a key aspect of its utility and a central focus of ongoing research.

Significance of Copper in Biological and Material Systems Research

Copper is an essential trace element for most living organisms, playing a critical role in a vast array of physiological and biochemical processes. csfarmacie.cznumberanalytics.com Its ability to cycle between two oxidation states, Cu(I) and Cu(II), is fundamental to its function in facilitating key redox reactions. berkeleypublications.com In biological systems, copper is a vital cofactor for numerous enzymes, known as metalloenzymes, which are involved in processes such as cellular respiration, neurotransmitter synthesis, and protection against oxidative stress. csfarmacie.czberkeleypublications.com

The importance of copper extends beyond its biological roles into the realm of materials science. mdpi.comnumberanalytics.com For centuries, copper and its alloys have been indispensable due to their excellent electrical and thermal conductivity, mechanical properties, and corrosion resistance. mdpi.comnumberanalytics.com In modern engineering and technology, copper-based materials are crucial in electronics, energy, transportation, and construction. mdpi.comnrel.gov Research in this area focuses on developing advanced copper alloys and composites with tailored properties to meet the demands of new technologies, including those related to electrification and digitalization. mdpi.com

The dual significance of copper in both biological and material systems makes it a subject of extensive and interdisciplinary research. Understanding copper's behavior at the molecular level is crucial for applications ranging from the development of new therapeutic agents to the creation of high-performance materials. berkeleypublications.commpg.de

Overview of Research Trajectories for Copper Gluconate

Research on copper gluconate has followed several distinct yet interconnected trajectories, reflecting its diverse properties and potential applications. researchandmarkets.com A significant area of investigation is its use in catalysis. For instance, copper(II) gluconate has been employed as a precursor catalyst in photo-induced living radical polymerization of acrylates, demonstrating its potential in the synthesis of well-defined polymers. researchgate.netmedchemexpress.com

In the biomedical field, copper gluconate is studied for its potential therapeutic applications. dataintelo.com Research has explored its role in wound healing, where it has been shown to upregulate the expression of certain genes in skin cells involved in re-epithelialization. taylorandfrancis.com Furthermore, its interaction with other compounds is being investigated for potential anti-cancer therapies. taylorandfrancis.com

The material science applications of copper gluconate are also an active area of research. Its properties make it a candidate for inclusion in various materials to impart specific functionalities. The ongoing research aims to leverage its bioavailability and chemical reactivity for the development of new products in the pharmaceutical, cosmetic, and agricultural industries. researchandmarkets.comexpertmarketresearch.com

Interactive Table: Research Applications of Copper Compounds

| Research Area | Specific Application | Key Findings |

| Catalysis | Photo-induced living radical polymerization | Copper(II) gluconate acts as an effective precursor catalyst for creating well-defined polymers. researchgate.netresearchgate.net |

| Biomedical | Wound healing | Upregulates gene expression in keratinocytes, promoting re-epithelialization. taylorandfrancis.com |

| Biomedical | Cancer therapy | Investigated in combination with other compounds to enhance anti-tumor effects. taylorandfrancis.com |

| Material Science | Development of novel materials | Utilized for its bioavailability and reactivity in various industrial formulations. researchandmarkets.com |

Structure

2D Structure

属性

CAS 编号 |

527-09-3 |

|---|---|

分子式 |

C12H22CuO14 |

分子量 |

453.84 g/mol |

IUPAC 名称 |

copper bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |

InChI 键 |

OCUCCJIRFHNWBP-IYEMJOQQSA-L |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Cu] |

规范 SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Cu] |

颜色/形态 |

Light blue crystalline powder |

熔点 |

155-157 °C /D-form/ |

其他CAS编号 |

527-09-3 13005-35-1 |

物理描述 |

Light blue odorless solid; [HSDB] Light blue powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

溶解度 |

Light blue to bluish-green, odorless crystals and crystalline powder. Astringent taste. 30 g soluble in 100 ml water at 25 °C; slightly sol in alcohol; practically insol in most org solvents. /Hydrate/ Sol in water; insol in acetone, alcohol, ethe |

同义词 |

Copper Gluconate Gluconate, Copper Gluconates |

产品来源 |

United States |

Ii. Synthesis and Advanced Characterization Methodologies

Synthetic Pathways for Copper Gluconate

The synthesis of copper gluconate can be achieved through various chemical pathways, primarily involving the reaction of gluconic acid or its derivatives with a suitable copper precursor. These methods range from straightforward aqueous reactions to more advanced techniques designed to control particle size and morphology.

The most common synthetic strategies involve direct reactions between a copper source and a gluconate precursor. The choice of reactants can influence reaction conditions, product purity, and the nature of byproducts.

A prevalent and commercially utilized method for producing copper gluconate involves the direct reaction of gluconic acid solutions with either cupric oxide (CuO) or basic cupric carbonate (Cu₂(OH)₂CO₃). cir-safety.orgnih.govdrugbank.comecfr.gov This reaction is a straightforward acid-base neutralization, yielding the copper gluconate salt and water, or water and carbon dioxide in the case of the carbonate.

The general chemical reaction with cupric oxide is: CuO + 2C₆H₁₂O₇ → Cu(C₆H₁₁O₇)₂ + H₂O scribd.com

This process typically involves heating the reactants in an aqueous solution to facilitate dissolution and drive the reaction to completion. scribd.com The resulting copper gluconate solution is then filtered, centrifuged, dried, and pulverized to obtain the final product. scribd.comscribd.com This method is recognized by regulatory bodies for the preparation of food-grade copper gluconate. ecfr.govcir-safety.org

Table 1: Example of Industrial Scale Synthesis via Cupric Oxide Route

| Reactant | Quantity (kg) | Product/Byproduct | Quantity (kg) |

|---|---|---|---|

| Cupric Oxide | 176 | Copper Gluconate | 1000 |

| Gluconic Acid | 868 | Mother Liquor (for reuse) | 1300 |

| Process Water | 1500 | Water (lost during drying) | 244 |

Data sourced from a described manufacturing process. scribd.comscribd.com

Another effective pathway is the reaction of gluconic acid with copper(II) hydroxide (B78521) (Cu(OH)₂). chemicalbook.comgoogle.com This method also proceeds as a neutralization reaction. A documented laboratory-scale synthesis involves adding a 1.0 M aqueous solution of gluconic acid to a suspension of copper hydroxide in distilled water. cir-safety.orgcir-safety.org

The mixture is heated and stirred to ensure a complete reaction, which can be monitored using infrared spectroscopy to track the disappearance of the carboxylic acid group's absorption band from the gluconic acid. cir-safety.orgcir-safety.org Following the reaction, the solvent is removed, typically using a rotary evaporator, and the resulting solid residue is dried. cir-safety.orgcir-safety.org

Table 2: Laboratory Synthesis via Copper Hydroxide Route

| Reactant | Moles | Volume/Mass | Reaction Conditions |

|---|---|---|---|

| Gluconic Acid | 0.006 mol | 6 ml of 1.0 M solution | Stirred at 75°C |

| Copper Hydroxide | 0.003 mol | Suspension in 5 ml distilled water | Monitored by IR spectroscopy |

Data sourced from a general method of manufacture description. cir-safety.orgcir-safety.org

Glucono-delta-lactone (GDL), the cyclic ester of gluconic acid, serves as a precursor to gluconic acid as it hydrolyzes in water. This property is utilized in a synthesis route where GDL is reacted with basic copper carbonate. guidechem.comgoogle.com In this process, GDL is first dissolved in water and heated, which promotes its hydrolysis to gluconic acid. guidechem.com Basic copper carbonate is then added to this solution.

The reaction proceeds as the newly formed gluconic acid reacts with the copper carbonate. guidechem.com One described method involves stirring the mixture for approximately one hour before allowing it to stand for crystallization. guidechem.com A key aspect of this method is the potential for semi-solid phase crystallization, which can simplify the process and improve yield by addressing the high solubility of copper gluconate. google.com The resulting crystals are then dried at a controlled temperature (50-60°C) and pulverized. guidechem.comgoogle.com The ratio of reactants is typically around 1 part GDL to 1.1-1.2 parts basic copper carbonate by weight. guidechem.com

Copper gluconate can also be synthesized via a metathesis (double displacement) reaction between calcium gluconate (Ca(C₆H₁₁O₇)₂) and copper(II) sulfate (B86663) (CuSO₄). google.com When aqueous solutions of these two salts are combined, copper gluconate and calcium sulfate (CaSO₄) are formed. sciencemadness.org

A laboratory preparation involves dissolving calcium D-gluconate monohydrate in hot water and combining it with a separate aqueous solution of copper(II) sulfate pentahydrate. sciencemadness.org

Ca(C₆H₁₁O₇)₂ + CuSO₄ → Cu(C₆H₁₁O₇)₂ + CaSO₄(s)

A significant challenge in this pathway is the formation of calcium sulfate as a precipitate. sciencemadness.org Because calcium sulfate is slightly soluble in water, its complete removal from the copper gluconate solution is difficult, which can affect the final product's crystallization and purity. guidechem.com

Table 3: Example Reactant Quantities for Metathesis Reaction

| Reactant | Mass (g) | Solvent Volume (approx. mL) |

|---|---|---|

| Calcium D-gluconate monohydrate | 9.15 | 80 |

| Copper(II) sulfate pentahydrate | 5.04 | 15 |

Data sourced from a laboratory preparation description. sciencemadness.org

Beyond traditional aqueous methods, advanced synthesis techniques are being explored to produce copper-based materials with controlled properties. Solvothermal synthesis is a method that involves a chemical reaction in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave) to generate high pressures. sigmaaldrich.com This technique allows for precise control over the size, shape, and crystallinity of the resulting particles, making it suitable for producing nanomaterials. sigmaaldrich.com While specific literature on the direct solvothermal synthesis of standard copper gluconate is sparse, the principles are applicable for creating nanostructured copper compounds.

Other advanced methods include:

Precipitation with Organic Solvents: Due to the high solubility of copper gluconate in water, inducing crystallization can be challenging. An alternative to evaporation is the use of anti-solvents. In this technique, a concentrated aqueous solution of copper gluconate is added to a large volume of an organic solvent in which it is insoluble, such as ethanol, methanol, or acetone. google.com This causes the copper gluconate to precipitate out of the solution, allowing for its collection by filtration. google.com

Sonochemical Methods: This technique utilizes high-intensity ultrasonic waves to induce acoustic cavitation in a liquid medium. The formation and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, driving chemical reactions. This method has been applied to the synthesis of copper nanoparticles and could be adapted for copper salt synthesis. researchgate.net

Microemulsion Techniques: This method involves creating a microemulsion, a thermodynamically stable dispersion of two immiscible liquids (like oil and water) stabilized by a surfactant. The tiny droplets within the microemulsion act as nanoreactors, confining the reaction and allowing for the synthesis of nanoparticles with a narrow size distribution. researchgate.net

These advanced methods are primarily of interest in materials science for creating copper gluconate or related copper complexes with specific physical properties, such as high surface area or nanoscale dimensions, for specialized applications like catalysis or advanced drug delivery systems. rsc.orgnih.gov

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Interaction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. However, its direct application to copper(II) gluconate is significantly constrained by the inherent properties of the copper(II) ion. The Cu²⁺ ion is a paramagnetic species, meaning it possesses unpaired electrons. This paramagnetism leads to substantial broadening of NMR signals, often to the point where they become undetectable by standard high-resolution NMR spectrometers. nih.govhuji.ac.il Consequently, direct observation of the copper nucleus in copper(II) gluconate is not feasible, as NMR is typically effective only for the diamagnetic copper(I) oxidation state. huji.ac.il

Despite this limitation, NMR spectroscopy offers valuable indirect methods to probe the interaction between the copper ion and the gluconate ligand. Research efforts primarily focus on two approaches: analyzing the gluconate ligand after removal of the paramagnetic ion, or studying the ligand's NMR-active nuclei (¹H and ¹³C) to observe changes upon complexation.

A key strategy to overcome the paramagnetic interference is the chemical removal of the Cu²⁺ ion prior to NMR analysis. nih.gov Studies have demonstrated that treating a copper gluconate complex with a strong chelating agent, such as ferrocyanide, can effectively and completely remove the paramagnetic copper ions. nih.gov This demetalation process allows for the acquisition of high-resolution ¹H NMR spectra of the now-free gluconate ligand, characterized by sharp, well-defined peaks. nih.gov This approach is instrumental for the quality control and quantification of the gluconate ligand in various formulations. nih.gov

The primary mode of investigating the ligand interaction involves monitoring the chemical shifts of the gluconate's own proton (¹H) and carbon (¹³C) nuclei. By comparing the NMR spectrum of a free gluconate salt (e.g., Sodium gluconate) with the spectrum of the ligand in the presence of a metal ion, researchers can identify the specific sites on the ligand that are involved in coordination.

Since direct analysis of the copper complex is challenging, studies on analogous metal-gluconate complexes, such as those with Neodymium(III) (Nd³⁺), provide critical insights into the binding mechanism. researchgate.netrsc.org In these systems, the interaction with the paramagnetic metal ion causes significant shifts and broadening in the NMR signals corresponding to specific nuclei within the gluconate molecule. rsc.org Research on Nd(III)-gluconate complexes has shown remarkable signal widening and shifts for the H2 and H3 protons, as well as the C1 (carboxylate), C2, and C3 carbon atoms. researchgate.netrsc.org These findings strongly indicate that the primary coordination sites for the metal ion are the carboxylate group and the hydroxyl groups located at the C2 and C3 positions of the gluconate backbone. researchgate.netrsc.org This interaction forms a stable five-membered ring chelation structure. researchgate.net

The table below presents typical ¹H and ¹³C NMR chemical shift data for sodium gluconate in a D₂O solvent, which serves as a baseline reference for the uncomplexed ligand. In D₂O, the acidic protons of the hydroxyl and carboxylic acid groups exchange with deuterium (B1214612) and are therefore not observed in the ¹H NMR spectrum. researchgate.netoup.com

Table 1: Representative NMR Data for Sodium Gluconate in D₂O

| Nucleus | Atom Position | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| ¹H | H2 | ~4.12 | Doublet |

| ¹H | H3 | ~3.75 | Triplet |

| ¹H | H4 | ~3.68 | Triplet |

| ¹H | H5 | ~3.65 | Multiplet |

| ¹H | H6, H6' | ~3.58 | Multiplet |

| ¹³C | C1 (COO⁻) | ~179.5 | Singlet |

| ¹³C | C2 | ~73.5 | Singlet |

| ¹³C | C3 | ~72.0 | Singlet |

| ¹³C | C4 | ~71.8 | Singlet |

| ¹³C | C5 | ~70.5 | Singlet |

| ¹³C | C6 | ~63.0 | Singlet |

Note: Chemical shifts are approximate and can vary based on experimental conditions such as concentration and pH. Data compiled from literature sources. researchgate.netoup.comhmdb.ca

The interaction with a paramagnetic center like Cu²⁺ induces changes in these chemical shifts. The following table summarizes the observed effects on the gluconate ligand when complexed with a paramagnetic ion, as inferred from studies on analogous metal complexes.

Table 2: Summary of NMR Signal Changes in Gluconate Upon Paramagnetic Ion Complexation

| Atom Position | Observed Effect | Interpretation |

|---|---|---|

| C1 (Carboxylate) | Signal disappearance/significant broadening | Direct involvement in coordination with the metal ion. researchgate.netrsc.org |

| H2, C2 | Significant downfield shift and signal broadening | Proximity to the paramagnetic center; involvement of the C2-hydroxyl group in chelation. researchgate.netrsc.org |

| H3, C3 | Significant downfield shift and signal broadening | Involvement of the C3-hydroxyl group in coordination. researchgate.netrsc.org |

| H4, H5, H6 | Lesser, more general peak broadening | Further from the primary binding site, but still affected by the paramagnetic field of the metal ion. rsc.org |

Note: Effects are based on studies of analogous paramagnetic metal-gluconate complexes. researchgate.netrsc.org

Furthermore, NMR spectroscopy has been utilized to characterize the role of copper gluconate in more complex systems, such as drug-delivery vehicles. For instance, in liposomal formulations containing multiple drugs, the presence of copper gluconate was found to be critical for the aggregation state and coordinated release of the encapsulated agents. idexlab.com NMR studies revealed that the amount of a drug detectable by NMR decreased when copper was present, suggesting the formation of higher-order, "NMR-silent" aggregates induced by the copper gluconate complex. idexlab.com

Iii. Solution Chemistry and Complexation Dynamics of Copper Gluconate

Complex Formation Mechanisms in Aqueous Systems

In aqueous environments, copper(II) ions and gluconate anions interact to form a variety of complex species. The formation of these complexes is a result of the coordination of the copper ion by the carboxylate group and the multiple hydroxyl groups of the gluconate ligand.

The complexation between copper(II) (Cu²⁺) and gluconate (G⁻) has been the subject of numerous studies employing techniques like potentiometry and spectroscopy to identify the species present at equilibrium. myttex.nettandfonline.com Research has confirmed the formation of various mononuclear and polynuclear complexes. tandfonline.comacs.org In solutions with an excess of the gluconate ligand, dimeric species with the general composition Cu₂H₋ₓG₂²⁻ have been identified. myttex.netacs.org

Quantitative studies have determined the stability constants for several of these complex species. myttex.netcdnsciencepub.com For instance, in acidic solutions (pH 3.5–4.5), the formation of simple mononuclear complexes, CuL⁺ and CuL₂, is predominant. tandfonline.com As conditions change, particularly the pH, deprotonated and more complex polynuclear species begin to form. tandfonline.com

A study investigating the interaction of Cu(II) with various D-aldonic acids, including gluconic acid, found that Cu(II) forms 1:1, 2:2, and 1:2 (metal/ligand) complexes. cdnsciencepub.com The equilibrium data for these systems are often analyzed using computer programs to determine the stoichiometry and stability of the various species in solution. cdnsciencepub.com

Table 1: Stability Constants (log β) for Selected Copper(II)-Gluconate Complexes This table presents evaluated stability constants for copper(II)-gluconate complexes under specific experimental conditions. The notation MqLp(OH)r represents a complex with q metal ions (M), p ligands (L), and r hydroxide (B78521) ions.

| Species | Log β | Conditions | Reference |

| CuL⁺ | 2.85 | 1 M NaClO₄, 25°C | tandfonline.com |

| CuL₂ | 4.76 | 1 M NaClO₄, 25°C | tandfonline.com |

| CuH₋₁L | -0.92 | 1 M NaClO₄, 25°C | tandfonline.com |

| CuH₋₂L⁻ | -9.00 | 1 M NaClO₄, 25°C | tandfonline.com |

| CuH₋₁L₂⁻ | -3.61 | 1 M NaClO₄, 25°C | tandfonline.com |

| Cu₂H₋₃L₂⁻ | -10.95 | 1 M NaClO₄, 25°C | tandfonline.com |

| Cu₂H₋₂G₂ | 10.4 | 0.5 M KNO₃, 25°C | myttex.net |

| Cu₂H₋₄G₂²⁻ | -6.9 | 0.5 M KNO₃, 25°C | myttex.net |

Note: L and G represent the gluconate ligand. The notation H₋ₓ indicates the number of protons dissociated from the ligand's hydroxyl groups.

The stability and distribution of copper gluconate complexes are highly dependent on the pH of the solution. myttex.netresearchgate.netnih.gov This pH dependence is a critical feature of its solution chemistry, dictating its effectiveness as a chelating agent across different environments. myttex.netjungbunzlauer.com

In acidic solutions, specifically between pH 3.5 and 4.5, complex formation is relatively simple, with the mononuclear species CuL⁺ and CuL₂ being the primary products. tandfonline.com As the pH increases into the less acidic and neutral range (pH 4.5 to 6.5), deprotonated mononuclear complexes such as CuH₋₁L, CuH₋₂L⁻, and CuH₋₁L₂⁻ begin to appear. tandfonline.com This deprotonation involves the ionization of the hydroxyl groups on the gluconate molecule, which enhances its chelating ability. myttex.net

In strongly alkaline solutions, gluconate becomes a particularly powerful sequestering agent for copper(II) ions. myttex.netacs.org The high pH promotes the ionization of two or more hydroxyl groups, allowing the gluconate anion to form very stable chelate rings with the metal ion. myttex.net This increased chelating power at high pH makes sodium gluconate a more effective sequestering agent for copper than other common agents like citrate (B86180) under alkaline conditions. myttex.netjungbunzlauer.com For example, at pH 13, sodium gluconate's capacity to chelate copper is about 4.5 times more effective than EDTA. jungbunzlauer.com The stability of copper-drug complexes involving gluconate has also been shown to be pH-dependent, with greater stability at neutral pH and dissociation in more acidic environments. nih.gov

Table 2: Predominant Copper-Gluconate Species at Various pH Ranges This interactive table summarizes the main species of copper-gluconate complexes found in aqueous solution as a function of pH, based on potentiometric and spectroscopic studies.

| pH Range | Predominant Species | Characteristics | Reference |

| 3.5 - 4.5 | CuL⁺, CuL₂ | Simple mononuclear complexes formed via carboxylate binding. | tandfonline.com |

| 4.5 - 6.5 | CuH₋₁L, CuH₋₂L⁻, CuH₋₁L₂⁻ | Formation of deprotonated mononuclear species. | tandfonline.com |

| > 6.5 | Cu₂H₋₃L₂⁻, Cu₂H₋₄G₂²⁻ | Formation of polynuclear and more highly deprotonated species. | myttex.nettandfonline.com |

| Strongly Alkaline (e.g., pH 13) | Highly stable chelated complexes | Hydroxyl groups are ionized, leading to powerful sequestration. | myttex.netjungbunzlauer.com |

The equilibrium between monomeric and dimeric copper complexes is a key aspect of gluconate's solution chemistry. Studies have shown that both forms can coexist in solution, with their relative prevalence depending on conditions such as the metal-to-ligand ratio. myttex.netacs.orgnih.gov

The formation of dimeric species, such as Cu₂H₋ₓG₂²⁻, is particularly favored in solutions that contain an excess of the gluconate ligand. myttex.netacs.org Research combining pH and pM measurements has been instrumental in identifying these dimeric structures. myttex.net Other studies have also reported the formation of 2:2 (metal/ligand) complexes between Cu(II) and D-aldonic acids. cdnsciencepub.com The existence of both monomeric and dimeric species in solution is a phenomenon also observed with other copper complexes, where the equilibrium can be influenced by the solvent and time. acs.orgpnas.org

Ligand Exchange Phenomena

Copper gluconate complexes can participate in ligand exchange reactions, where the gluconate ligand is displaced by another coordinating molecule or functional group. This is particularly relevant in systems containing other potential ligands, such as biopolymers.

A notable example of ligand exchange is the interaction between copper gluconate complexes and cellulose (B213188). Solutions of copper D-gluconate have been used to introduce copper ions into a swollen cellulosic matrix. researchgate.netnih.govresearchgate.net The underlying chemical basis for this sorption process is a ligand exchange mechanism. researchgate.netresearchgate.net

The uptake of copper by the cellulose is pH-dependent and is governed by the relative stabilities of the copper-gluconate complexes versus the copper-cellulose complexes that can form within the matrix. researchgate.netnih.gov Studies conducted between pH 6 and 13 showed that copper sorption onto cellulose occurs through complexation, with the copper content being limited by the carboxyl group content of the cellulosic material. researchgate.netnih.gov This suggests that the functional groups on the cellulose polymer act as competing ligands, displacing the gluconate from the copper coordination sphere. The efficiency of this ligand exchange varies with pH, with higher copper content in the cellulose observed at pH 6 and 13 compared to pH 10. researchgate.netnih.gov

The complexing ability of gluconate is derived from the cooperative action of its carboxyl and hydroxyl functional groups. researchgate.net The carboxylate group (–COO⁻) is fundamental to the initial interaction and complex formation with the Cu(II) ion. researchgate.netu-szeged.hu

However, the exceptional strength of copper-gluconate chelation, especially in alkaline media, is attributed to the deprotonation and subsequent coordination of the hydroxyl (–OH) groups. myttex.net At high pH, the ionization of hydroxyl groups, particularly the one in the α-position to the carboxyl group, significantly enhances the chelating power of the gluconate molecule. myttex.net This allows gluconate to act as a multidentate ligand, forming stable ring structures with the copper ion. nih.gov

In the context of ligand exchange with cellulose, both the carboxyl and hydroxyl groups of the cellulose matrix are believed to be involved in binding the copper ion. researchgate.net The carboxyl groups on cellulose are considered particularly active binding sites, participating in both ion exchange and complexation, analogous to the role of the carboxyl group in the gluconate ligand itself. researchgate.netresearchgate.net

Comparative Complexation with Other Chelating Agents

The ability of gluconate to form stable complexes with copper(II) ions is often compared to other common chelating agents, revealing its unique properties, particularly in different pH environments.

Naturally occurring hydroxycarboxylic acids like citric acid, tartaric acid, and D-gluconic acid are widely used as complexing agents. myttex.netacs.org A primary distinction in their chelating ability stems from the number of carboxyl groups they possess. Citrate and tartrate have more carboxyl groups than gluconate, leading to a higher negative charge. myttex.netacs.org Consequently, at neutral pH, the stability of the 1:1 metal-to-ligand complexes generally follows the order: citrate > tartrate > gluconate. myttex.netacs.org

However, the chelating power of gluconate becomes significantly enhanced in alkaline solutions. myttex.netacs.org This is because, at high pH values, one or more of the hydroxyl groups on the gluconate anion can deprotonate. myttex.netacs.org This property allows gluconate to act as a potent chelating agent in alkaline conditions. myttex.netacs.org In fact, in ternary metal-OH-hydroxycarboxylate systems, gluconate can be a more effective sequestering agent than citrate and even tartrate for cations that have a strong polarizing effect, which facilitates the dissociation of protons. myttex.net

The table below presents the stability constants (log K) for copper(II) complexes with gluconate and citrate, illustrating the relative strength of these complexes.

| Chelating Agent | Metal Ion | Log K Value |

| Gluconate | Cu²⁺ | 38.9 |

| Citrate | Cu²⁺ | 6.7 |

| This table is based on data from reference fluidfertilizer.org. |

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent known for forming highly stable complexes with metal ions. fluidfertilizer.orgchemguide.co.uk When comparing the masking ability of gluconate to that of EDTA for copper(II) ions, EDTA is generally more efficient in neutral and weakly alkaline solutions. myttex.net The stability constant for the Cu(II)-EDTA complex is significantly high, with a log K value of 18.8, indicating a very stable complex. chemguide.co.uk

The effectiveness of a chelating agent as a masking agent can be visualized through α-coefficient diagrams, which show the extent of complex formation as a function of pH. myttex.net A comparison of the α-coefficients for cupric ions with EDTA, citrate, tartrate, and gluconate demonstrates the superior masking ability of EDTA in neutral and weakly alkaline environments. myttex.net However, these diagrams also highlight the efficiency of gluconate in masking copper(II) in strongly alkaline solutions. myttex.net

The following table provides a comparative view of the stability constants for copper(II) with both gluconate and EDTA.

| Chelating Agent | Metal Ion | Log K Value |

| Gluconate | Cu²⁺ | 38.9 |

| EDTA | Cu²⁺ | 19.7 |

| This table is based on data from reference fluidfertilizer.org. |

Copper(II) can form mixed-ligand complexes, also known as ternary complexes, which involve two different types of ligands coordinated to the central metal ion. teras.ng The formation of such complexes with copper(II), gluconate, and an amino acid is of interest in various chemical and biological systems.

Studies have shown the formation of ternary complexes of copper(II) with various amino acids. tandfonline.comsphinxsai.com For instance, the addition of amino acids to copper(II) succinate (B1194679) solutions has been observed to lead to the formation of mixed-ligand complexes. tandfonline.com In contrast, similar mixed-ligand complexes were not predicted in copper(II) citrate-amino acid systems under the same conditions. tandfonline.com

The stability of these ternary complexes is a key parameter. Research on mixed-ligand complexes of copper(II) with dapsone (B1669823) (an anti-leprosy drug) and various amino acids revealed that the 1:1 copper(II)-dapsone complex forms first, followed by the coordination of the amino acid to create the ternary complex. sphinxsai.com The stability of these mixed-ligand complexes can be influenced by factors such as the nature of the amino acid and the primary ligand. rsc.orgnih.gov For example, in ternary Cu(II) complexes with an aromatic diimine and an aromatic amino acid, π–π stacking interactions between the ligands can enhance the stability of the complex. rsc.org

The formation of these mixed-ligand complexes is significant as they can influence the solubility and potential bioavailability of copper(II). tandfonline.com The inclusion of amino acids in a solution containing a copper salt can increase the solubility of the copper salt. tandfonline.com

Donor-Acceptor Interactions within Complexes

The bonding within copper(II) gluconate complexes involves donor-acceptor interactions. The gluconate ion acts as a ligand, donating electron pairs to the central copper(II) ion, which acts as an acceptor. researchgate.net Transition metals like copper are effective complexing agents due to their partially vacant d-orbitals, which can accept electron pairs to form coordinate bonds. mdpi.com

In copper(II) gluconate complexes, the coordination of the gluconate ions to the copper center can be non-equivalent. researchgate.net The interaction primarily occurs through the carboxyl group of the gluconate. researchgate.net The oxygen atoms of the carboxyl group and potentially the hydroxyl groups act as the donor atoms. researchgate.netcore.ac.uk This coordination leads to the formation of a chelate ring, which enhances the stability of the complex. chemguide.co.uk

Spectroscopic studies, such as IR and electronic spectroscopy, have been used to investigate these donor-acceptor interactions and confirm the coordination environment of the copper(II) ion in gluconate complexes. researchgate.net These studies provide insights into the geometry of the complex, which is often a five-coordinated tetragonal pyramidal structure in mixed-ligand complexes involving gluconate. nih.gov The nature of these interactions is fundamental to understanding the chemical properties and reactivity of copper gluconate.

Iv. Advanced Analytical Methodologies for Copper Gluconate Quantification and Speciation

Spectrophotometric Techniques

Spectrophotometry utilizes the interaction of light with matter to provide quantitative information. For copper gluconate, UV-Vis spectrophotometry is a primary tool, offering insights into complex formation and concentration.

UV-Vis Spectrophotometry for Complex Solution Analysis

UV-Vis spectrophotometry measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. Copper gluconate solutions exhibit characteristic absorption spectra that are influenced by the coordination of copper ions with gluconate ligands. These spectral features can be exploited for quantitative analysis and for investigating the formation and stability of copper-gluconate complexes. Research has focused on identifying optimal wavelengths for detecting copper-gluconate complexes, often related to d-d transitions of Cu(II) ions or ligand-to-metal charge transfer bands nih.govresearchgate.net. The Beer-Lambert law (A = εbc) is fundamental, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration. By establishing calibration curves, the concentration of copper gluconate in a sample can be determined nih.govswst.org. Studies have also explored how pH and the presence of other ions affect the spectral properties, providing insights into speciation researchgate.net. For instance, complexation with copper can shift the maximal absorbance of ligands like quercetin (B1663063) to different wavelengths nih.gov.

Data Table 1: UV-Vis Spectrophotometric Parameters for Copper Gluconate Analysis

| Parameter | Typical Value Range | Method/Conditions | Reference |

| λmax (nm) | 250-300, 600-800 | Aqueous solution, pH-dependent, Cu(II) complex | nih.govresearchgate.net |

| Molar Absorptivity (ε) | 10-100 L/mol/cm | At specific λmax, varies with complex structure | nih.gov |

| Concentration Range | 0.1 - 10 mg/L | Standard analytical procedures | swst.org |

| Detection Limit (LOD) | ~0.05 mg/L | Optimized method | swst.org |

Electrochemical Methods

Electrochemical techniques offer sensitive and selective ways to analyze copper gluconate by measuring electrical properties related to redox reactions. These methods are vital for understanding the redox state and participation of copper species.

Cyclic Voltammetry (CV) for Redox State and Species Participation

Cyclic voltammetry is a powerful technique for studying the electrochemical behavior of redox-active species like copper. In copper gluconate systems, CV helps elucidate the redox potentials of copper ions (Cu(II)/Cu(I) or Cu(II)/Cu(0)) and how the gluconate ligand influences these processes scienceasia.org. The shape and position of the anodic and cathodic peaks provide information about the reversibility of the electron transfer, the number of electrons transferred, and the kinetics of the reaction scienceasia.orgmdpi.com. Studies using CV on copper gluconate complexes have identified specific redox couples and investigated the effect of scan rate on peak currents, which can indicate whether the process is diffusion-controlled or influenced by adsorption scienceasia.org. The presence of gluconate can stabilize certain copper oxidation states or alter the electron transfer pathways compared to free hydrated copper ions scienceasia.orgresearchgate.net.

Data Table 2: Cyclic Voltammetric Parameters for Copper Gluconate Systems

| Parameter | Typical Value Range | Conditions | Reference |

| Cu(II)/Cu(I) Redox Potential | -0.2 to +0.2 V vs. Ag/AgCl | Aqueous buffer, scan rate 50-100 mV/s | scienceasia.org |

| Peak Current (Ip) | Varies with conc. | Depends on scan rate, diffusion coefficient | scienceasia.org |

| Scan Rate Dependence | Ip ∝ v^0.5 | Indicative of diffusion-controlled process | scienceasia.org |

Differential Pulse Voltammetry (DPV) for Copper Determination

Differential Pulse Voltammetry is a sensitive electroanalytical technique used for the quantitative determination of metal ions, including copper in copper gluconate. DPV applies a series of potential pulses, and the current is measured at the end of each pulse. This method offers enhanced sensitivity and resolution compared to linear sweep voltammetry by minimizing the background capacitive current researchgate.netlibretexts.org. DPV has been successfully applied to determine copper concentrations in various samples, with reported detection limits often in the ppb range researchgate.netlibretexts.org. Calibration curves are typically generated by plotting peak current against known concentrations of copper gluconate, showing linearity over specific ranges researchgate.netuinjkt.ac.iduc.edu.

Data Table 3: Differential Pulse Voltammetric Determination of Copper

| Parameter | Typical Value Range | Method/Conditions | Reference |

| Detection Limit (LOD) | 1-10 µg/L (ppb) | Optimized DPV parameters, specific electrode | researchgate.netlibretexts.org |

| Calibration Linearity | Up to 5 mg/L | R² > 0.995 | researchgate.netuinjkt.ac.id |

| Peak Current (Ip) | Proportional to conc. | Determined at specific potential | researchgate.net |

Spectroelectrochemistry for Mechanistic Studies of Catalytic Pathways

Spectroelectrochemistry provides a powerful approach to investigate reaction mechanisms by simultaneously monitoring electrochemical parameters and spectroscopic changes. When applied to copper gluconate, this technique allows researchers to correlate spectral shifts or changes in absorbance with specific redox states or reaction intermediates metrohm.comnih.govresearchgate.netals-japan.com. For instance, in catalytic processes involving copper gluconate, spectroelectrochemistry can track the formation and disappearance of transient species by observing spectral changes as the electrochemical potential is varied metrohm.comnih.gov. This is invaluable for understanding complex catalytic pathways, such as those in oxidation or reduction reactions, by identifying active species and their electronic structure transformations metrohm.comnih.gov.

Chromatographic Separations

Chromatography encompasses a range of techniques used to separate, identify, and quantify components of a mixture. For copper gluconate, chromatographic methods can be used to isolate the compound, separate copper from gluconate, or analyze its speciation purkh.comarsdcollege.ac.inlibretexts.orgpeerj.comresearchgate.net. Techniques like Ion Chromatography (IC) can separate the gluconate anion or copper complexes based on their charge purkh.com. High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or Inductively Coupled Plasma (ICP) detectors, provides both separation and quantification peerj.comresearchgate.net. HPLC methods may involve reversed-phase or ion-pair chromatography, depending on the nature of the copper-gluconate species being analyzed peerj.com.

Data Table 4: Chromatographic Separation of Copper Gluconate Components

| Analyte/Component | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Detection Method | Reference |

| Gluconate Anion | Ion Chromatography (IC) | Anion exchange resin | KOH gradient | Conductivity | purkh.com |

| Copper Gluconate | HPLC (Reversed-Phase) | C18 column | Acetonitrile (B52724)/Water + buffer | UV-Vis or ICP-OES | peerj.comresearchgate.net |

| Copper Species | Ion Chromatography | Cation exchange resin | Acidic eluent | ICP-MS | purkh.com |

Compound List:

Copper gluconate

Copper(II) ions

Copper(I) ions

Copper(0)

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a versatile technique for the separation and quantification of various compounds. For copper ions, which typically lack strong UV absorbance, indirect detection methods are often employed. A common strategy involves complexing copper with a chelating agent that possesses a UV-chromophore, such as Ethylenediaminetetraacetic acid (EDTA). This forms a stable, UV-detectable copper-chelate complex.

Research has demonstrated the efficacy of this approach. For instance, a method utilizing a C18 column with a mobile phase comprising acetonitrile and ammonium (B1175870) acetate (B1210297) buffer with EDTA achieved good recovery rates (96.8–105.7%) for copper in biological samples, with a relative standard deviation (RSD) of less than 2% peerj.comresearchgate.net. Another study reported a validated HPLC/UV method for quantifying chelators, with inter-session variability ranging from 1.5% to 7.7% RSD and accuracy between 2.5% and 8.1% criver.com. A different approach involved complexing copper with fluorescein-DOTA, yielding a complex detectable by UV at 453 nm, allowing for copper quantification down to 1.25 ppm nih.gov.

Table 1: HPLC-UV Parameters for Copper Analysis

| Technique/Parameter | Details | Reported Findings | Reference |

| Column | C18 column | Separated Cu-EDTA complex | peerj.comresearchgate.net |

| Mobile Phase | Acetonitrile: Ammonium acetate (50 mM) with 0.5 mg/ml EDTA (30:70 v:v) | Isocratic elution | peerj.comresearchgate.net |

| Detection Wavelength | 310 nm (for Cu-EDTA complex) | Sensitive and selective detection of copper ions | peerj.comresearchgate.net |

| Recovery (Biological) | 96.8–105.7% | High recovery in biological samples | peerj.comresearchgate.net |

| Precision (RSD) | < 2% | High precision | peerj.comresearchgate.net |

| Detection Limit | 1.25 ppm (Fluorescein-DOTA-Cu(II) complex, UV detection) | Allows measurement of Cu(II) at ppm concentrations | nih.gov |

| Validation Range | 0.100 to 5.00 µg/mL (for chelator) | Validated method for quantification | criver.com |

| Inter-session RSD | 1.5–7.7% (for chelator QC sample) | Demonstrates method reproducibility | criver.com |

| Accuracy (RE) | 2.5–8.1% (for chelator QC sample) | Demonstrates method accuracy | criver.com |

Gel Filtration Chromatography for Complex Separation

Gel Filtration Chromatography (GFC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size and hydrodynamic volume. In this method, a sample is passed through a column packed with porous beads. Larger molecules, which cannot penetrate the pores, elute quickly, while smaller molecules that can enter the pores take a longer path and elute later wikipedia.orgresolvemass.canih.gov. This technique is valuable for separating compounds of different molecular weights and can be applied to analyze metal complexes, although specific applications directly involving copper gluconate are less frequently detailed in the literature compared to polymer analysis researchgate.net. GFC can be used to assess the aggregation state or to separate copper complexes from other molecules based on their effective size in solution researchgate.netmdpi.com.

Atomic Spectrometry

Atomic spectrometry encompasses a range of techniques used for elemental analysis, with Atomic Absorption Spectrometry (AAS) being a prominent method for quantifying copper.

Atomic Absorption Spectrometry (AAS) for Trace Element Analysis

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining the concentration of metallic elements in a sample. It operates on the principle that free atoms in the ground state absorb electromagnetic radiation at specific wavelengths, characteristic of the element. For copper, analysis is typically performed using a flame atomization (Flame AAS or FAAS) or a graphite (B72142) furnace atomization (Graphite Furnace AAS or GFAAS) system.

In FAAS, samples are aspirated into an air-acetylene flame, which atomizes the copper. The absorption of light at a specific wavelength, commonly 324.7 nm, by the ground-state copper atoms is measured oiv.intscribd.comusgs.gov. GFAAS offers higher sensitivity and lower detection limits, making it suitable for trace analysis, by using a graphite tube to atomize the sample at higher temperatures mdpi.comusgs.gov. Studies have shown that GFAAS can achieve detection limits in the nanogram per milliliter range mdpi.com. Interferences from other elements or the sample matrix can occur, necessitating optimization of parameters like flame stoichiometry, slit width, and the use of background correction techniques usgs.gov.

Table 2: Atomic Absorption Spectrometry (AAS) Parameters for Copper Determination

| Technique | Flame/Atomizer | Wavelength (nm) | Typical Detection Limit (approx.) | Notes | Reference |

| FAAS | Air-acetylene | 324.7 | µg/L range | Common for routine analysis; potential matrix interferences | oiv.intscribd.comusgs.gov |

| GFAAS | Graphite Furnace | 324.7 | ng/mL (0.01 ng/mL with DLLME) | Higher sensitivity, suitable for trace analysis; requires optimization | mdpi.comusgs.gov |

| Method Validation | AAS (for Pb in CuG) | N/A | 0.5 mg/kg (quantification limit) | Trueness: 99.6%, Repeatability: 4.2% | nih.gov |

Pre-concentration and Separation Techniques

To enhance sensitivity or remove interfering substances, pre-concentration and separation techniques are often integrated into analytical workflows.

Co-precipitation Methods for Trace Impurity Analysis

Co-precipitation is a technique where a trace analyte is removed from a solution by precipitating it along with a major component or a deliberately added scavenger substance (carrier). This method is particularly useful for concentrating analytes present at very low concentrations before instrumental analysis researchgate.nettsijournals.com. For instance, in the analysis of copper gluconate, co-precipitation can be employed to isolate trace impurities. One study described the co-precipitation of lead with bismuth hydroxide (B78521) from a copper gluconate sample, followed by Atomic Absorption Spectrometry (AAS) analysis. The precipitation was optimized at a pH of 9.5-10.5 using an ammonium solution nih.gov. Another method utilized zirconium(IV) hydroxide to simultaneously co-precipitate trace heavy metals, including copper, from food and water samples prior to Flame Atomic Absorption Spectrometry (FAAS), achieving a preconcentration factor of 25 and detection limits in the low microgram per liter range nih.gov.

Table 3: Co-precipitation Methods for Trace Element Analysis

| Co-precipitation Agent | Analyte(s) Targeted | Sample Type | Detection Method | Key Parameters/Findings | Reference |

| Bismuth hydroxide | Lead | Copper gluconate | AAS | Precipitation at pH 9.5-10.5. Quantification limit for lead: 0.5 mg/kg. Trueness: 99.6%. Repeatability: 4.2%. | nih.gov |

| Zirconium(IV) hydroxide | Pb, Co, Cu, Cd, Fe, Ni | Food samples, Natural water | FAAS | Preconcentration factor: 25. Detection limits: 0.27-2.50 µg/L. RSD < 8%. Validated with certified reference materials. Successfully applied to coffee, fish, tea. | nih.gov |

| Hydroxides (general) | Trace elements | Various aqueous samples | Various | Can be used as carriers. Precipitate removed by centrifugation/filtration. Dissolved in acid or organic solvent for analysis. | researchgate.nettsijournals.com |

Extraction Procedures for Biological Samples

Extracting copper gluconate or copper species from biological matrices is crucial for pharmacokinetic studies or biomonitoring. Techniques such as Dispersive Liquid-Liquid Microextraction (DLLME) combined with GFAAS have been developed for ultra-trace copper determination in environmental water samples, achieving detection limits as low as 0.01 ng/mL and high enrichment factors mdpi.com. For analyzing copper in biological fluids like serum, methods often involve sample preparation to remove interfering components before instrumental analysis dergipark.org.tr. For example, methods for copper speciation in human serum utilize techniques like HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) to differentiate various copper-bound species nih.gov. The formation of UV-detectable copper complexes with chelating agents like EDTA is also employed, followed by extraction and subsequent HPLC analysis peerj.comresearchgate.net.

Compound List:

Copper gluconate

Lead

Bismuth

Ammonium Compounds

Citrates

Drug Combinations

Food Additives

Gluconates

Magnesium Oxide

Calcium Carbonate

Copper (Cu)

Copper nanoparticles (CuNPs)

EDTA (Ethylenediaminetetraacetic acid)

Fluorescein-DOTA

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)

Zirconium(IV) hydroxide

Chlorobenzene

Acetonitrile

Ammonium acetate

5-Br-PADMA (2-(5-bromo-2-pyridylazo)-5-dimethylaminoaniline)

Quercetin

DSPC (1,2-Disteoroyl-sn-glycero-3-phosphatidylcholine)

Cholesterol

Sucrose

Citric acid

Copper sulfate (B86663) (CuSO₄)

Folic acid

Ferrocene dicarboxylic acid (FeDA)

3-bromopyruvic acid (3BP)

Copper oxide

Copper oxychloride

Copper hydroxide

Zinc gluconate (ZnGluc)

Iron gluconate (FeGluc)

Nicotiana benthamiana

ToMV (Tomato mosaic virus)

V. Mechanistic Investigations of Copper Gluconate in Biological Systems Non Human, Non Clinical Focus

Biochemical Roles of Copper (II) Gluconate as a Cofactor

Copper gluconate serves as a bioavailable source of the copper (II) ion (Cu²⁺), an essential trace element that functions as a critical cofactor in a multitude of fundamental biological processes. Once dissociated, the copper ion is indispensable for the structure and catalytic function of numerous enzymes known as cuproenzymes. These enzymes participate in a wide array of metabolic pathways, including cellular respiration, antioxidant defense, connective tissue formation, iron metabolism, and neurotransmitter synthesis. ivymedical.hu The ability of copper to cycle between its oxidized (Cu²⁺) and reduced (Cu¹⁺) states allows it to facilitate electron transfer reactions that are central to the catalytic activity of these enzymes. nih.gov

The copper ion is a key component of various enzyme systems, where it is integral to their catalytic mechanisms. Its involvement is crucial for processes ranging from the detoxification of reactive oxygen species to the production of energy and the synthesis of structural proteins and signaling molecules. ivymedical.hu

Copper is a central component of copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD or SOD1), an enzyme critical for protecting cells from oxidative damage. oregonstate.edu SOD1 is widely distributed in most cells and catalyzes the dismutation of the superoxide radical (O₂⁻), a toxic byproduct of aerobic metabolism, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). oregonstate.edunih.gov The catalytic activity of SOD1 is directly dependent on the redox cycling of the copper ion at its active site. libretexts.org

Research in animal models has demonstrated a direct relationship between copper availability and SOD activity. Studies on rats with copper deficiency have shown that SOD activity is significantly lower than normal levels. nih.govresearchgate.net When these rats are treated with copper gluconate, the Cu/Zn ratio in the blood increases, leading to a corresponding rise in SOD activity. nih.govresearchgate.net This restoration of enzyme function helps to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. nih.govresearchgate.net These findings underscore the essential role of copper in maintaining cellular antioxidant defenses.

Table 1: Research Findings on Copper Status and Superoxide Dismutase (SOD) Activity

| Study Model | Copper Status | Key Finding |

|---|---|---|

| Rats | Induced Copper Deficiency | SOD activity was significantly lower than normal levels, and levels of malondialdehyde (MDA), a marker of oxidative stress, were elevated. nih.govresearchgate.net |

| Copper-Deficient Rats | Supplementation with Copper Gluconate | SOD activity increased progressively with the increase in copper intake and the restoration of the copper-zinc ratio. MDA levels decreased to a lower, more stable level. nih.govresearchgate.net |

Copper is indispensable for cellular energy production through its role in cytochrome c oxidase (CCO or Complex IV), the terminal enzyme of the mitochondrial electron transport chain. nih.govfrontiersin.org This multi-subunit enzyme contains two critical copper centers, known as CuA and CuB, which are essential for its function. nih.govmdpi.com The CuA center, which contains two copper atoms, is the initial acceptor of electrons from cytochrome c. nih.govnih.gov These electrons are then transferred to the CuB center, which, along with heme a₃, forms the catalytic site where molecular oxygen is reduced to water. nih.gov This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, generating the electrochemical gradient that drives ATP synthesis. nih.gov

The biogenesis, stability, and function of CCO are critically dependent on a sufficient supply of copper. nih.gov In non-human models, such as Chinese hamster ovary cells, copper deficiency leads to a compromised expression of CCO and a disrupted electron transport chain. mdpi.com Studies in Drosophila melanogaster with induced CCO deficiency showed decreased copper content in the mitochondria, which altered the cellular homeostasis of other transition metals as well. frontiersin.org The proper assembly of the copper centers into the CCO subunits requires a complex pathway involving dedicated copper chaperone proteins like COX17, SCO1, and COX11, highlighting the intricate regulation of copper within the mitochondria. frontiersin.orgmdpi.com

Table 2: Research Findings on Copper and Cytochrome C Oxidase (CCO) Function

| Study Model | Focus of Investigation | Key Finding |

|---|---|---|

| Yeast (Saccharomyces cerevisiae) | CCO Biogenesis | Revealed the complex machinery for copper delivery to CCO, involving chaperones like Cox17, Sco1p, and Cox11p for metallation of CCO subunits. nih.govnih.gov |

| Drosophila melanogaster | Induced CCO Deficiency | Deficiency in CCO assembly factors resulted in decreased mitochondrial copper content and altered cellular homeostasis of zinc and other metals. frontiersin.org |

Copper is an essential cofactor for lysyl oxidase (LOX), an enzyme vital for the formation and stabilization of the extracellular matrix. nih.govwikipedia.org LOX catalyzes the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352) precursor proteins. nih.govresearchgate.net This reaction produces highly reactive aldehyde derivatives, which then spontaneously form covalent cross-links between these structural proteins. wikipedia.orgresearchgate.net These cross-links are crucial for providing tensile strength and elasticity to connective tissues, including bone, cartilage, skin, and blood vessels. oregonstate.eduwikipedia.org

The functional activity of LOX is directly dependent on dietary copper levels. nih.gov While the amount of LOX protein itself may not change, its catalytic function is impaired during copper deficiency because copper is required for the post-translational formation of its active site cofactor, lysyl tyrosylquinone. nih.govresearchgate.net Animal studies have shown that copper deficiency leads to reduced LOX activity, resulting in defects like weakened aortas and skeletal abnormalities due to incomplete collagen and elastin maturation. ivymedical.hu Conversely, studies in adult rat aortic smooth muscle cell cultures have shown that supplementing with purified LOX enhances the cross-linking and deposition of elastin into the matrix. nih.gov

Table 3: Research Findings on Copper and Lysyl Oxidase (LOX) Activity

| Study Model | Condition | Key Finding |

|---|---|---|

| Animal Models (General) | Dietary Copper Deficiency | Results in reduced LOX activity, leading to defective collagen and elastin cross-linking, causing skeletal and vascular abnormalities. ivymedical.hunih.gov |

| Cultured Fibroblasts (Menkes Disease Model) | Lack of functional ATP7A copper transporter | LOX activity is significantly reduced due to impaired copper delivery to the secretory pathway where LOX is activated. aacrjournals.org |

Copper plays a central role in iron homeostasis through its incorporation into the enzyme ceruloplasmin. oregonstate.eduworldscientific.com Ceruloplasmin is a multi-copper oxidase that contains six copper atoms per molecule and is synthesized primarily in the liver. worldscientific.comwikidoc.org It functions as a ferroxidase, catalyzing the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). oregonstate.eduwikidoc.org This conversion is a critical step for the subsequent binding of iron to transferrin, the main iron transport protein in the blood, allowing iron to be delivered to tissues like the bone marrow for hemoglobin synthesis. oregonstate.edu

The synthesis and ferroxidase activity of ceruloplasmin are dependent on copper availability. In a state of copper deficiency, the apoenzyme (ceruloplasmin without copper) is unstable and quickly degraded. wikidoc.org This leads to low levels of active ceruloplasmin in the plasma. oregonstate.edu As a consequence, iron cannot be efficiently mobilized from storage sites, such as the liver. This link is evident in animal models, where copper deficiency leads to iron accumulation in the liver and the development of an iron-deficiency-like anemia, despite adequate iron stores. oregonstate.edu Studies in copper-deficient mice have shown that providing copper supplementation is necessary to restore ceruloplasmin synthesis and activity. nih.gov

Table 4: Research Findings on Copper, Ceruloplasmin, and Iron Metabolism

| Study Model | Condition | Key Finding |

|---|---|---|

| Copper-Deficient Animals | Copper Depletion | Leads to reduced ceruloplasmin activity, impaired iron release from the liver, and the development of anemia. oregonstate.edu |

| Ceruloplasmin Knockout Mice | Genetic Absence of Ceruloplasmin | These mice accumulate excess iron in the liver but have normal copper status, directly demonstrating ceruloplasmin's role in iron metabolism. oregonstate.edu |

Copper is a required cofactor for dopamine (B1211576) β-hydroxylase (DBH), a key enzyme in the biosynthesis of catecholamine neurotransmitters. wikipedia.orgmedlink.com DBH is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine. nih.govselleckchem.com This reaction is a critical step in the synthesis pathway that produces essential signaling molecules for the sympathetic nervous system and the brain. The enzyme is a tetramer, and research indicates that it binds eight copper ions per tetramer for maximal activity. nih.gov The copper ions at the active site cycle between the Cu²⁺ and Cu¹⁺ states to facilitate the hydroxylation of dopamine.

The activity of DBH is directly impacted by copper status. In animal models of congenital copper deficiency, such as the mottled (Mo) mouse, there is significantly reduced DBH activity in the brain. nih.gov Studies have shown that administration of copper to these mice can increase the endogenous activity of DBH. nih.gov This demonstrates that a sufficient supply of copper is essential for maintaining normal neurotransmitter synthesis. A deficiency in copper can impair the production of norepinephrine, which has potential implications for neurological function.

Table 5: Research Findings on Copper and Dopamine β-Hydroxylase (DBH) Activity

| Study Model | Focus of Investigation | Key Finding |

|---|---|---|

| Bovine Adrenal Medulla (Purified Enzyme) | Copper Stoichiometry | Titration studies showed that maximal DBH activity is achieved when 8 copper ions are bound per enzyme tetramer. nih.gov |

| Mottled (Mo) Mouse (Model for Copper Deficiency) | Copper Therapy | Intraperitoneal copper injections increased the endogenous activity of DBH in the brains of these copper-deficient mice. nih.gov |

Role in Enzyme Systems and Catalytic Activity

Tyrosine Oxidase and Melanin (B1238610) Synthesis

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin. wikipedia.org This enzyme catalyzes the initial steps of the melanin synthesis pathway, specifically the hydroxylation of a monophenol (like tyrosine) and the subsequent oxidation of the resulting o-diphenol into an o-quinone. wikipedia.org The active site of tyrosinase contains two copper atoms that interact with dioxygen to form a highly reactive intermediate, which is essential for oxidizing the substrate. wikipedia.orguochb.cz

The binding of copper to the tyrosinase polypeptide is a prerequisite for its catalytic function. nih.gov Research on human tyrosinase has demonstrated that two conserved sequence motifs, termed CuA and CuB, are both required for copper binding and, consequently, for the enzyme's activity. nih.gov The proper folding of the enzyme is also crucial for it to bind copper effectively. nih.gov Copper is delivered to the melanosomes, the specialized organelles where melanin synthesis occurs, by a copper transporter protein known as ATP7A. nih.gov This cell-type-specific localization of the transporter ensures that tyrosinase is supplied with the copper necessary to catalyze melanin production. nih.gov The redox properties of copper are fundamental to its role in tyrosinase, facilitating the activation of molecular oxygen required for the hydroxylation of tyrosine. uochb.czscirp.org

Peptidylglycine α-Amidating Monooxygenase in Neuropeptide Synthesis

Peptidylglycine α-amidating monooxygenase (PAM) is a critical, copper-dependent enzyme responsible for the C-terminal amidation of many neuropeptides and hormones, a post-translational modification essential for their biological activity. nih.govuniprot.orgoup.com The enzyme is bifunctional, containing two catalytic domains that perform sequential reactions. uniprot.orgebi.ac.ukuniprot.org

The first domain, peptidylglycine α-hydroxylating monooxygenase (PHM), catalyzes the copper-, ascorbate-, and molecular oxygen-dependent hydroxylation of the C-terminal glycine (B1666218) of a peptide substrate. uniprot.orguniprot.org This hydroxylation step is critically dependent on the redox properties of copper, which cannot be replaced by other metals. oup.com The second domain, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the N-Cα bond, producing the final α-amidated peptide and glyoxylate. uniprot.orguniprot.org Studies in copper-deficient animal models have shown that a lack of copper leads to reduced PAM activity, not necessarily due to a reduction in the amount of PAM protein, but because of the cofactor limitation, compromising the production of active, amidated peptides. nih.gov

Activation of Enzyme Systems and Redox Chemistry

Copper's fundamental role in biological systems stems from its utility as a redox-active cofactor. scirp.org Its ability to readily cycle between the cuprous (Cu+) and cupric (Cu2+) oxidation states allows it to participate in a wide array of electron transfer reactions. ijbs.comacs.org This property is central to the function of numerous copper-containing enzymes, particularly oxidases, which catalyze the reduction of molecular oxygen. nih.govmdpi.com

In many enzymatic reactions, copper ions act as a bridge for electron transfer, facilitating reactions that would otherwise be kinetically slow. acs.orgbeilstein-journals.org For instance, in enzymes like cytochrome c oxidase, copper works in concert with other metal centers to efficiently reduce O2. beilstein-journals.org The interaction between copper and molecular oxygen can lead to the formation of reactive oxygen species (ROS), a process that is tightly controlled within the enzymatic active site to drive specific chemical transformations, such as substrate hydroxylation. nih.gov The coordination environment provided by the protein scaffold tunes the redox potential of the copper ion, ensuring the specificity and efficiency of the catalyzed reaction. rsc.org This redox cycling is essential for activating substrates and for the catalytic cycles of enzymes involved in energy metabolism, antioxidant defense, and the biosynthesis of pigments and neuropeptides. scirp.orgnih.gov

Cellular and Subcellular Interactions

Modulation of Cellular Processes and Proliferation (e.g., in vitro mammary cells)

Copper is an essential trace element that influences cell growth and proliferation by altering gene expression and the activity of transcription and growth factors. nih.gov The term "cuproplasia" has been used to describe copper-dependent cell growth and proliferation. mdpi.com In vitro studies using the non-tumoral mammary epithelial cell line MCF10A have shown that copper, supplied as copper sulfate (B86663), can stimulate the cell cycle. nih.gov This exposure leads to copper uptake and a subsequent disturbance of the cellular redox status, which appears to trigger an increase in cell proliferation. nih.gov

The mechanism involves the regulation of cyclins and the activation of an antioxidant response. nih.gov A link has been established between copper and the antioxidant molecule glutathione (B108866) (GSH), where the GSH/GSSG ratio influences the regulation of the cell cycle. nih.gov In contrast, studies on the tumor mammalian cell line MCF7 also showed a clear increase in proliferation following exposure to soluble Cu(II), which was attributed to copper uptake and redox disturbances. nih.gov The copper chaperone ATOX1 has also been implicated in cell proliferation by acting as a transcription factor and regulating cyclin D1 expression. mdpi.com

Effects on Cell Viability and Metabolism (e.g., Vero E6 cells)

The effect of copper gluconate on cell viability has been investigated in vitro using Vero E6 cells, a lineage derived from the kidney of an African green monkey. In one study, Vero E6 cells were treated with copper gluconate at concentrations ranging from 0 to 1600 μM for 24 hours. news-medical.net Cell viability remained high and comparable to unexposed cells at concentrations up to 200 μM. news-medical.netnih.gov However, viability decreased sharply at higher concentrations, falling to less than 40% at 400 μM and near zero at 800 μM after 24 hours of exposure. news-medical.net A subsequent study confirmed that viability was similar to controls up to 200 µM but dropped below 70% at a concentration of 400 µM after 72 hours of continuous exposure. nih.govresearchgate.net

These studies also explored the impact of copper gluconate on viral infection. In Vero E6 cells pre-treated with copper gluconate, a significant reduction in SARS-CoV-2 infection rates was observed at concentrations of 25 μM and higher. news-medical.netnih.gov The number of infected cells was reduced by over 70% with 25, 50, and 100 μM of copper gluconate. nih.gov The proposed mechanism suggests that rising copper gluconate levels may disrupt the production of viral proteins. news-medical.net

Table 1: Effect of Copper Gluconate on Vero E6 Cell Viability and SARS-CoV-2 Infection

| Copper Gluconate Concentration (µM) | Cell Viability (approx. % after 24-72h) | Infection Rate Reduction (approx. %) | Source(s) |

|---|---|---|---|

| 0 | 100% | 0% | news-medical.netnih.gov |

| 2 | ~100% | Not significant | nih.gov |

| 10 | ~100% | Not significant | nih.gov |

| 25 | ~100% | ~71% | nih.gov |

| 50 | ~100% | ~77% | nih.gov |

| 100 | ~100% | ~78% | nih.gov |

| 200 | ~100% | - | news-medical.netnih.gov |

| 400 | <70% | - | news-medical.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanisms of Copper-Dependent Cell Death (Cuproptosis)

Recently, a novel form of regulated, copper-dependent cell death termed "cuproptosis" has been identified. nih.govdovepress.com This process is distinct from other cell death mechanisms like apoptosis or ferroptosis. nih.gov Cuproptosis is initiated by the accumulation of intracellular copper, which directly targets components of the mitochondrial tricarboxylic acid (TCA) cycle. ijbs.comdovepress.com

The core mechanism involves the binding of copper to lipoylated (lipid-acylated) proteins within the TCA cycle. nih.govdovepress.com This binding leads to the aggregation of these essential metabolic proteins and the subsequent loss of iron-sulfur (Fe-S) cluster proteins, causing severe proteotoxic stress and mitochondrial dysfunction, which ultimately results in cell death. nih.govimrpress.com The protein ferredoxin 1 (FDX1) has been identified as a key upstream regulator of this pathway. dovepress.com Inhibition of enzymes involved in protein lipoylation can prevent cuproptosis from occurring, highlighting the centrality of this specific metabolic pathway to this mode of cell death. dovepress.com This mechanism underscores how an excess of copper can disrupt mitochondrial respiration and trigger a unique cellular demise pathway. ijbs.comresearchgate.net

Mitochondrial Metabolism and Redox Balance Studies

Copper is a critical cofactor for essential mitochondrial enzymes, playing a pivotal role in cellular energy production and the management of oxidative stress. oregonstate.edunih.gov The copper-dependent enzyme, cytochrome c oxidase (Complex IV) of the electron transport chain, is central to mitochondrial respiration and ATP synthesis. oregonstate.edunih.gov Copper's ability to cycle between its cuprous (Cu¹⁺) and cupric (Cu²⁺) states is fundamental to its catalytic function in these redox reactions. oregonstate.edu

Non-clinical studies have explored the impact of copper, supplied as copper gluconate, on mitochondrial function. Research indicates that an increase in intracellular copper can enhance the assembly of cytochrome c oxidase, leading to more active and oxidative mitochondria. nih.gov This modulation of mitochondrial activity can influence metabolic pathways, potentially shifting cells from glycolytic to more oxidative states. nih.gov

However, the redox-active nature of copper also means that an excess can contribute to oxidative stress. nih.govbmbreports.org Fenton-like reactions involving copper can generate highly reactive hydroxyl radicals, potentially leading to lipid peroxidation and damage to mitochondrial components. bmbreports.org The cell maintains a delicate balance, utilizing copper for essential metabolic processes while preventing its toxic accumulation. This balance is managed by a complex network of copper-transporting proteins and chaperones. nih.gov Studies in animal models with high dietary copper, including copper gluconate, have shown that while the liver is the primary organ for copper storage and can accumulate high levels, the induction of significant oxidative damage, such as lipid peroxidation, is not always a direct consequence, suggesting robust cellular buffering mechanisms. mdpi.com In some non-human studies, high doses of copper gluconate were observed to reduce levels of the antioxidant enzymes glutathione and superoxide dismutase in specific tissues. cir-safety.org

Interactive Table: Research Findings on Copper Gluconate and Mitochondrial Function

| Study Focus | Model System | Key Findings | Implication |

| Mitochondrial Respiration | In vitro cell cultures | Increased copper availability can enhance the assembly and activity of cytochrome c oxidase (Complex IV). nih.gov | Potential to modulate cellular energy metabolism. |

| Redox Balance | Rat models | High-dose copper gluconate administration led to a reduction in glutathione and superoxide dismutase levels in testicular tissue. cir-safety.org | High copper levels may overwhelm antioxidant defenses. |

| Oxidative Damage | Rat models | Long-term dietary loading with high levels of copper did not consistently lead to increased lipid peroxidation in the liver. mdpi.com | Cells possess strong mechanisms to buffer against copper-induced oxidative stress. |

| Metabolic Reprogramming | Hematopoietic stem cells | Non-toxic copper overload promotes mitochondrial turnover and biogenesis, leading to cell differentiation. nih.gov | Copper levels can influence cell fate decisions. |

Interplay with Biological Ligands and Proteins

The biological effects of copper are intricately linked to its interactions with various proteins and ligands that control its uptake, transport, storage, and availability.

Binding to Serum Albumin and its Impact on Biological Activity

In the bloodstream, a significant portion of copper is bound to proteins, with serum albumin being a major carrier of exchangeable copper. nih.govnews-medical.net Albumin, along with other proteins like transcuprein, transports copper to various tissues for cellular uptake. mdpi.com This binding is crucial as it modulates the bioavailability of copper ions.

Research has shown that the biological activity of copper compounds can be significantly influenced by the presence of serum albumin. For instance, in vitro studies investigating the antiviral properties of copper gluconate found that its efficacy against SARS-CoV-2 was abolished by the addition of bovine serum albumin (BSA). researchgate.netherpaso.com This suggests that albumin sequesters the copper ions, preventing them from interacting with the virus. researchgate.netherpaso.com This interaction highlights that the systemic effects of copper are heavily dependent on its binding state within the physiological environment. Furthermore, elevated copper concentrations have been shown to cause structural changes in human serum albumin (HSA), which could impact its function. mdpi.com

Interactions with Metallothionein (B12644479) in Copper Homeostasis

Metallothioneins (MTs) are small, cysteine-rich proteins that play a central role in copper homeostasis and detoxification. ivymedical.hufrontiersin.org They can bind multiple copper ions, acting as an intracellular reservoir and buffer, safely sequestering excess copper to prevent toxicity. ivymedical.humdpi.com The synthesis of metallothionein is induced by exposure to high levels of copper, representing a key adaptive response to copper overload. ivymedical.hucdc.gov By binding copper, MTs render it less redox-active, thereby protecting the cell from oxidative damage. mdpi.com This storage and detoxification role is crucial for cell survival under both normal and high copper exposure conditions. ivymedical.hu

Copper Transport Protein (Ctr1) and ATPases (ATP7A, ATP7B) Involvement in Cellular Uptake and Efflux

The movement of copper across cellular membranes is a tightly regulated process mediated by specific transport proteins.